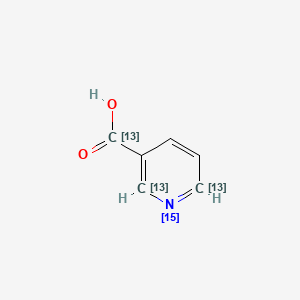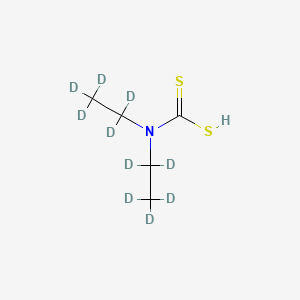
Ditiocarb-d10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ditiocarb-d10, also known as Diethyldithiocarbamic acid-d10, is a deuterium-labeled derivative of Ditiocarb. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .
准备方法
Synthetic Routes and Reaction Conditions
Ditiocarb-d10 is synthesized by incorporating deuterium into the Ditiocarb molecule. The specific synthetic routes and reaction conditions for this compound are not widely documented. the general approach involves the substitution of hydrogen atoms with deuterium in the Ditiocarb molecule. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in the literature. The production process likely involves the same principles as laboratory synthesis but on a larger scale. This includes the use of deuterated reagents and solvents, as well as specialized equipment to handle and incorporate deuterium into the Ditiocarb molecule .
化学反应分析
Types of Reactions
Ditiocarb-d10, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides and other oxidation products.
Reduction: The compound can be reduced to form thiols and other reduction products.
Substitution: This compound can participate in substitution reactions where the dithiocarbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield disulfides, while reduction reactions may produce thiols .
科学研究应用
Ditiocarb-d10 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and pathways due to its stable isotope labeling.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential effects on pharmacokinetics and metabolism in drug development.
Industry: Utilized in the development of new materials and chemical processes where stable isotope labeling is required
作用机制
The mechanism of action of Ditiocarb-d10 is similar to that of its non-deuterated counterpart, Ditiocarb. It acts as a chelating agent, binding to metal ions and facilitating their removal from biological systems. This property makes it useful in the treatment of metal poisoning and in various research applications. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the compound, potentially altering its distribution, metabolism, and excretion .
相似化合物的比较
Similar Compounds
Ditiocarb: The non-deuterated form of Ditiocarb-d10, used for similar applications but without the benefits of stable isotope labeling.
Disulfiram: A related compound used in the treatment of alcohol dependence, which metabolizes to Ditiocarb in the body.
Diethyldithiocarbamate: Another thiocarbamate compound with similar chemical properties and applications
Uniqueness
This compound is unique due to its stable isotope labeling with deuterium. This labeling provides distinct advantages in scientific research, particularly in the study of pharmacokinetics and metabolism. The incorporation of deuterium can lead to differences in the behavior of the compound compared to its non-deuterated counterpart, making it a valuable tool in various research fields .
属性
分子式 |
C5H11NS2 |
|---|---|
分子量 |
159.3 g/mol |
IUPAC 名称 |
bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioic acid |
InChI |
InChI=1S/C5H11NS2/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8)/i1D3,2D3,3D2,4D2 |
InChI 键 |
LMBWSYZSUOEYSN-MWUKXHIBSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C(=S)S)C([2H])([2H])C([2H])([2H])[2H] |
规范 SMILES |
CCN(CC)C(=S)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


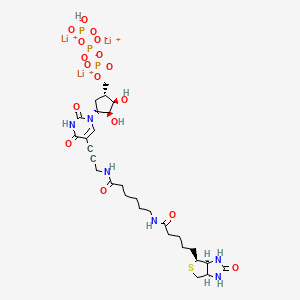
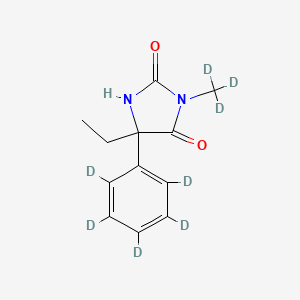
![7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12394234.png)
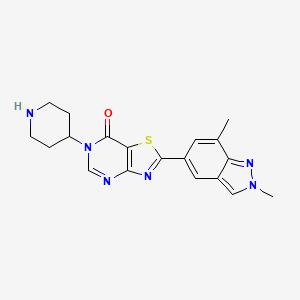
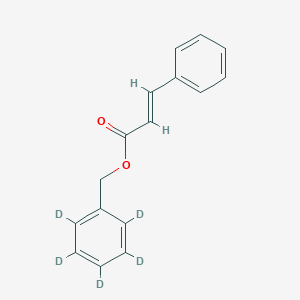
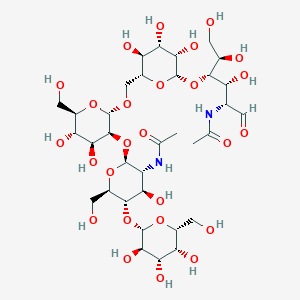
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394266.png)
![7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile](/img/structure/B12394268.png)
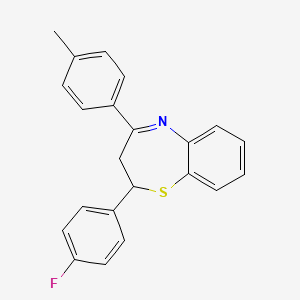
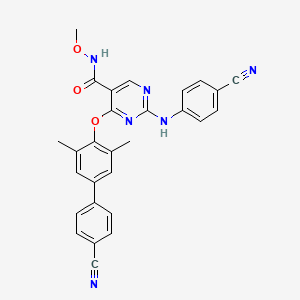
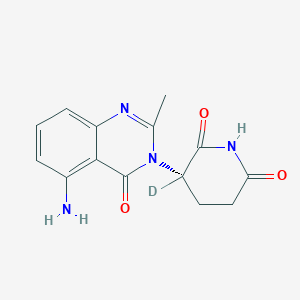
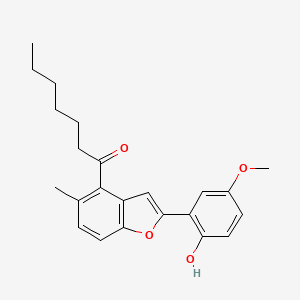
![[(2R,4S,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394293.png)
